molecular formula C10H12ClF3Si B13689018 [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane

[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane

Katalognummer: B13689018
Molekulargewicht: 252.73 g/mol
InChI-Schlüssel: OBMGHHFIYYPGOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a trimethylsilane group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the 2-chloro-4-(trifluoromethyl)phenyl moiety. One common method involves the use of bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted phenyl derivatives, while addition reactions with carbonyl compounds can produce trifluoromethylated alcohols.

Wissenschaftliche Forschungsanwendungen

[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane involves its ability to act as a nucleophilic reagent. The trimethylsilane group can stabilize negative charges, making the compound an effective nucleophile in various reactions. The trifluoromethyl group can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both the chloro and trifluoromethyl groups allows for versatile chemical transformations, while the trimethylsilane group enhances nucleophilicity and stability.

Eigenschaften

Molekularformel

C10H12ClF3Si

Molekulargewicht

252.73 g/mol

IUPAC-Name

[2-chloro-4-(trifluoromethyl)phenyl]-trimethylsilane

InChI

InChI=1S/C10H12ClF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3

InChI-Schlüssel

OBMGHHFIYYPGOV-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.